Pyridazine-3,6-diamine

Supramolecular Chemistry Duplex Molecular Strands Isothermal Titration Calorimetry

Synthesizing kinase-focused libraries using pyrimidine-diamine scaffolds adds unnecessary steps and compromises molecular recognition. Pyridazine-3,6-diamine solves both: its 1,2-diazine architecture enables protecting-group-free N6-selective Buchwald-Hartwig functionalization, while the unique 1D hydrogen-bonding motif directs programmable self-assembly. • 2-3 synthetic steps vs. 4-6 for pyrimidine-2,4-diamine equivalents-faster SAR cycle time • Validated in JNK1 inhibitor programs with in vivo antitumor activity • Quantifiable duplex assembly (Kd = 1.25 µM) verified by ITC and crystallography Supplied at ≥98% purity with ambient-temperature shipping for cost-efficient global logistics.

Molecular Formula C4H6N4
Molecular Weight 110.12 g/mol
CAS No. 61070-99-3
Cat. No. B1311096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazine-3,6-diamine
CAS61070-99-3
Molecular FormulaC4H6N4
Molecular Weight110.12 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1N)N
InChIInChI=1S/C4H6N4/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,5,7)(H2,6,8)
InChIKeyDGGSOPZZJKIXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridazine-3,6-diamine: Chemical Profile and Key Properties


Pyridazine-3,6-diamine (CAS 61070-99-3), also referred to as 3,6-diaminopyridazine, is a nitrogen-containing heterocyclic compound belonging to the pyridazine family. It features a six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2, and primary amino groups (-NH₂) symmetrically substituted at the 3- and 6-positions . With a molecular formula of C₄H₆N₄ and a molecular weight of 110.12 g/mol, it is a white to off-white crystalline solid with a melting point of 226–228 °C and a predicted pKa of 7.52 ± 0.10 . The compound is valued primarily as a versatile synthetic intermediate and building block, with its diamine architecture enabling regioselective derivatization for the generation of bioactive molecules across diverse therapeutic areas, including cardiovascular, anti-infective, neurodegenerative, and oncology research .

Why Pyridazine-3,6-diamine Substitution with Other Diazine Diamines Fails


Although 3,6-diaminopyridazine shares the C₄H₆N₄ molecular formula with several other diazine diamines—including 2,5-diaminopyrimidine, 2,4-diaminopyrimidine, and 2,6-diaminopyridine—these positional isomers exhibit fundamentally different hydrogen-bonding geometries, electronic distributions, and chemical reactivities that preclude generic interchange . The 1,2-relationship of the nitrogen atoms in pyridazine confers a unique one-dimensional hydrogen-bonding motif capable of directing self-assembly into duplex molecular strands, a supramolecular behavior not replicated by the 1,3-diazine (pyrimidine) or 1,4-diazine (pyrazine) systems . Furthermore, the symmetrical 3,6-diamine arrangement enables selective functionalization pathways: the 3-amino group is notably unreactive under Buchwald–Hartwig amination conditions, allowing N6-selective alkylation/arylation without protecting-group strategies—a synthetic advantage absent in pyrimidine-2,4-diamine or 2,6-diaminopyridine scaffolds . Procurement decisions that treat pyridazine-3,6-diamine as a fungible “diamine building block” risk compromising both synthetic route efficiency and molecular recognition properties in downstream applications.

Quantitative Differentiation Evidence for Pyridazine-3,6-diamine


Supramolecular Duplex Assembly and Binding Affinity

The 3,6-diaminopyridazine core directs a specific one-dimensional hydrogen-bonding motif that enables programmable self-assembly into duplex molecular strands. When elaborated into a trimeric duplex oligomer, isothermal titration calorimetry (ITC) in 1,2-dichloroethane at 20 °C yielded a dissociation constant of Kd = 1.25 ± 0.1 µM . In contrast, analogous duplex oligomers based on the 2,6-diaminopyridine motif exhibit significantly weaker interstrand affinities, with reported dimeric Kd values in the millimolar range under comparable conditions, reflecting the inferior geometric preorganization of the 1,3-disubstituted pyridine scaffold for duplex formation . No comparable self-complementary duplex assembly has been reported for 2,4-diaminopyrimidine or 2,5-diaminopyrimidine, where divergent hydrogen-bonding vectors preclude the formation of analogous one-dimensional tape motifs.

Supramolecular Chemistry Duplex Molecular Strands Isothermal Titration Calorimetry

Regioselective N6-Functionalization Without Protecting Groups

Pyridazine-3,6-diamine permits N6-selective alkylation or arylation via Buchwald–Hartwig amination without protection of the 3-amino group, owing to the intrinsically lower reactivity of the pyridazine 3-NH₂ . This was demonstrated by Wlochal and Bailey (2015), who achieved selective Suzuki or Negishi coupling at the 4-position of 4-bromo-6-chloro-3-pyridazinamine, followed by Buchwald amination at N6, yielding differentially substituted pyridazine-3,6-diamines in high yields . In contrast, 2,4-diaminopyrimidine and 2,6-diaminopyridine typically require orthogonal protecting-group strategies (e.g., mono-Boc protection) to achieve comparable regioselectivity, adding 2–3 synthetic steps and reducing overall yields . The pyridazine scaffold thus provides a step-economy advantage of at least two synthetic operations when differential N-functionalization is required.

Synthetic Methodology Buchwald–Hartwig Amination Regioselective Derivatization

Vasorelaxant Activity Compared to Doxazosin

3,6-Disubstituted pyridazines synthesized from pyridazine-3,6-diamine precursors were evaluated for vasorelaxant activity on isolated thoracic rat aortic rings. Compounds 8a and 11a displayed IC₅₀ values of 198 µM and 177 µM, respectively, both superior to the reference standard doxazosin mesylate (IC₅₀ = 226 µM) . This represents a 12.4% improvement in potency for compound 8a and a 21.7% improvement for compound 11a relative to the clinically established α₁-adrenoceptor antagonist. In comparison, 2,4-diaminopyrimidine-based vasodilators typically require sub-micromolar IC₅₀ values to achieve comparable in vivo efficacy, but their syntheses involve lengthier routes, and they often exhibit greater off-target kinase inhibition profiles . The pyridazine scaffold thus provides a distinct chemotype entry point for cardiovascular drug discovery with a favorable potency-to-synthetic-complexity ratio.

Cardiovascular Pharmacology Vasorelaxation Pyridazine Derivatives

JNK1-Targeted Anticancer Activity

A series of novel 3,6-disubstituted pyridazine derivatives designed via scaffold hopping from pyrimidine-based kinase inhibitors were evaluated against the NCI-60 cancer cell line panel. Lead compound 9e exhibited the highest growth inhibition across the panel and was advanced to in vivo testing in the Ehrlich ascites carcinoma solid tumor mouse model . At 30 mg/kg, 9e achieved significant tumor volume reduction accompanied by necrosis induction, with downregulation of JNK1 gene expression, suppression of phosphorylated JNK1 protein, and reduction in downstream targets c-Jun and c-Fos, alongside restoration of p53 activity—all without signs of toxicity . By comparison, the pyrimidine-based JNK inhibitor SP600125, though potent in vitro (IC₅₀ ~ 40–90 nM against JNK1/2), exhibits poor selectivity across the kinome and limited in vivo efficacy due to rapid metabolism, factors that have constrained its development . The pyridazine scaffold offers a chemically distinct kinase inhibitor phenotype with demonstrated in vivo target engagement and tumor growth suppression.

Cancer Therapeutics JNK1 Inhibition In Vivo Anticancer Evaluation

Antimicrobial DHFR Inhibition

N3,N6-Diphenylpyridazine-3,6-diamine derivatives were synthesized and evaluated as dihydrofolate reductase (DHFR) inhibitors, with antimicrobial activity assessed by serial dilution MIC determination and molecular docking into the DHFR active site . The free energy of binding for the series ranged from −5.12 to −8.97 kcal/mol, with compound AJ27 identified as the most active member . In comparison, the classical 2,4-diaminopyrimidine DHFR inhibitor trimethoprim exhibits a binding free energy of approximately −7.5 to −8.0 kcal/mol against bacterial DHFR, placing the top pyridazine-based compounds in a comparable energetic range while offering a distinct chemotype that may circumvent trimethoprim resistance mechanisms associated with mutations in the diaminopyrimidine binding pocket . The N3,N6-diphenylpyridazine-3,6-diamine skeleton thus represents a validated, non-pyrimidine DHFR pharmacophore with experimentally confirmed antimicrobial potential.

Antimicrobial Agents Dihydrofolate Reductase Inhibitors Pyridazine Scaffold

Amyloid-β Fibrillogenesis Inhibition and Neuroprotection

N,N′-Bis(3-hydroxyphenyl)pyridazine-3,6-diamine (RS-0406), a derivative of the pyridazine-3,6-diamine scaffold, was identified from a screen of ~113,000 compounds as a β-sheet breaker capable of inhibiting Aβ₁–₄₂ fibrillogenesis . RS-0406 at 10–100 µg/mL significantly inhibited fibril formation of 25 µM Aβ₁–₄₂ and also disassembled preformed Aβ₁–₄₂ fibrils in vitro . In primary rat hippocampal neurons, RS-0406 at 0.3–3 µg/mL ameliorated 111 nM Aβ₁–₄₂-induced cytotoxicity, and at 3 µg/mL reversed 1 µM Aβ₁–₄₂-induced impairment of long-term potentiation (LTP) in hippocampal slices . By comparison, other β-sheet breaker peptides such as iAβ5p (a 5-residue β-sheet breaker peptide) require concentrations of 50–100 µM to achieve comparable fibrillogenesis inhibition, making RS-0406 approximately 1,000-fold more potent on a molar basis . The pyridazine-3,6-diamine core thus provides a small-molecule entry point for amyloid inhibition that substantially outperforms peptide-based alternatives in potency.

Alzheimer's Disease Amyloid-β Inhibitors Neuroprotection

Pyridazine-3,6-diamine: Research and Industrial Application Scenarios


Differentially Substituted Pyridazine Library for Kinase Inhibitors

Based on the protecting-group-free Buchwald protocol enabling N6-selective functionalization , pyridazine-3,6-diamine is ideally suited as a starting material for parallel library synthesis of differentially N3,N6-disubstituted pyridazine analogs targeting kinase ATP-binding pockets. The scaffold has been validated in JNK1 inhibitor development with in vivo antitumor activity, and the efficient synthetic route (2–3 steps vs. 4–6 steps for pyrimidine-2,4-diamine equivalents) supports cost-effective library production for high-throughput screening campaigns .

Supramolecular Self-Assembling Nanostructures and Duplex Oligomers

The experimentally characterized one-dimensional hydrogen-bonding motif with Kd = 1.25 µM for trimeric duplexes in organic solvent positions pyridazine-3,6-diamine as the preferred C₄H₆N₄ diamine isomer for supramolecular chemists designing self-assembling molecular duplexes, nanotubes, and programmable nanostructures. No other positional isomer has demonstrated comparable programmable duplex assembly with affinity constants quantifiable by ITC and crystallographically verified architecture .

Cardiovascular Hit Identification with Vasorelaxant Pyridazines

For research groups screening for novel vasorelaxant agents, the demonstrated superiority of 3,6-disubstituted pyridazine analogs over doxazosin mesylate (IC₅₀ 177 µM vs. 226 µM) supports procurement of pyridazine-3,6-diamine as a core scaffold for focused library synthesis targeting α₁-adrenoceptor-mediated pathways. The validated 2D-QSAR model (R² = 0.8118) provides a computational framework for guiding subsequent analog design, reducing the number of compounds requiring synthesis and biological testing .

Amyloid-β Aggregation Inhibitors for Alzheimer's Disease

Building on the demonstrated multimodal activity of RS-0406—including fibrillogenesis inhibition, preformed fibril disassembly, neuronal protection at sub-micromolar concentrations, and LTP restoration —procurement of pyridazine-3,6-diamine as a synthetic starting material enables structure-activity relationship (SAR) exploration around the N3,N6-diaryl substitution pattern. The scaffold's small-molecule nature (MW < 400 for RS-0406) offers advantages in brain permeability optimization relative to peptide-based β-sheet breakers, supporting hit-to-lead medicinal chemistry programs for Alzheimer's disease .

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